

An In-Depth Technical Guide to 1-(2-Trifluoromethylphenyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Trifluoromethylphenyl)piperazine

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A Senior Application Scientist's Review on its Chemistry, Pharmacology, and Research Applications

Abstract

1-(2-Trifluoromethylphenyl)piperazine (o-TFMPP) is a substituted N-arylpiperazine, a chemical class prevalent in numerous biologically active compounds. Unlike its extensively studied regioisomer, 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP), which is well-documented as a serotonergic agent and recreational drug, the ortho-substituted variant remains poorly characterized in scientific literature. This technical guide provides a comprehensive overview of o-TFMPP, focusing on its chemical synthesis and known properties. Due to the scarcity of direct pharmacological data, this document leverages the rich dataset of the meta-isomer as a comparative framework to hypothesize potential activities and guide future research. We present detailed protocols for a representative chemical synthesis and a standard receptor binding assay, crucial for the initial characterization of this compound. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering both a summary of current knowledge and a roadmap for systematic investigation.

Introduction

The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of drugs targeting a wide array of conditions, from depression and anxiety to

cancer. The introduction of a trifluoromethyl (CF₃) group onto the phenyl ring significantly modulates a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity. While the pharmacological effects of 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP) are well-established, centering on its activity as a non-selective serotonin (5-HT) receptor agonist and releasing agent, its positional isomer, **1-(2-trifluoromethylphenyl)piperazine** (o-TFMPP), is comparatively obscure.

Publicly available data on the physiological and toxicological properties of o-TFMPP are virtually nonexistent. This knowledge gap presents both a challenge and an opportunity. Understanding the impact of CF₃ group placement—the "ortho vs. meta" distinction—is critical for structure-activity relationship (SAR) studies and rational drug design. This guide will first consolidate the known chemical data for o-TFMPP, then provide a detailed examination of m-TFMPP's pharmacology as a predictive model, and finally, outline the necessary experimental workflows to fully characterize o-TFMPP's biological profile.

SECTION 1: 1-(2-Trifluoromethylphenyl)piperazine (o-TFMPP): Chemistry and Synthesis

This section details the fundamental chemical properties and a robust synthetic methodology for o-TFMPP.

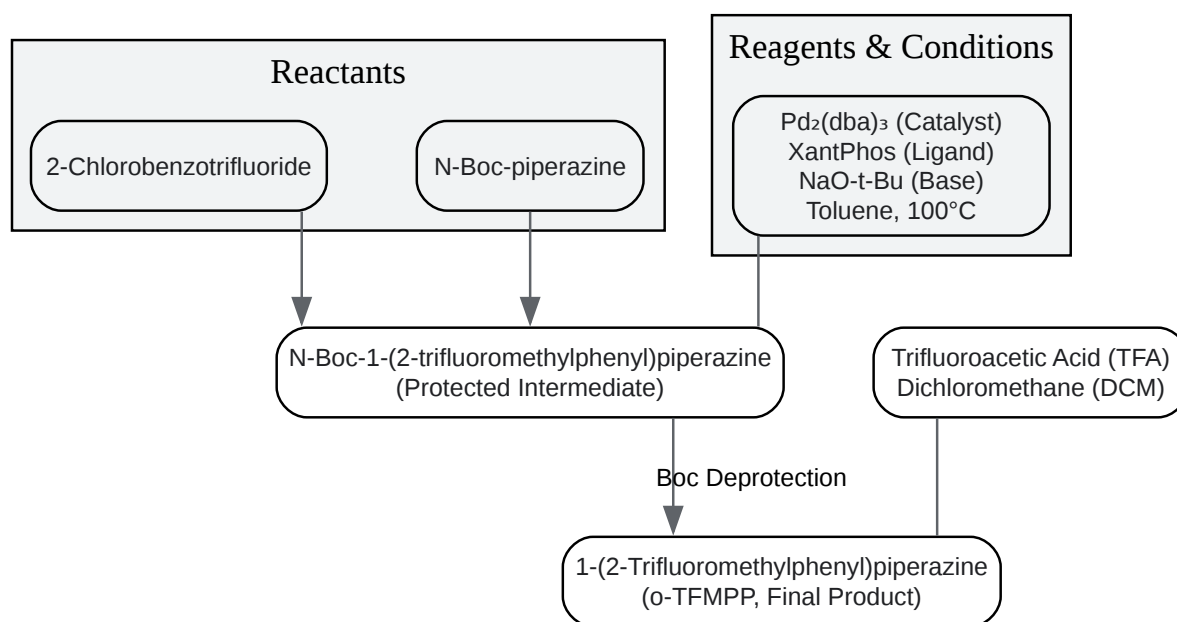
Chemical and Physical Properties

Property	Value	Reference(s)
IUPAC Name	1-[2-(Trifluoromethyl)phenyl]piperazine	
Synonyms	o-TFMPP, 2-TFMPP, 2-(1-Piperazinyl)benzotrifluoride	
CAS Number	63854-31-9 (Free Base), 40160-26-7 (HCl Salt)	
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₂	
Molecular Weight	230.23 g/mol	[1]

Chemical Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is efficiently achieved via the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for its functional group tolerance and broad substrate scope.[2][3] This protocol describes the synthesis of o-TFMPP from 2-chlorobenzotrifluoride and piperazine. Using a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent the common side reaction of diarylation.

Diagram of Synthetic Pathway



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Caption: Synthetic route to o-TFMPP via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol:

- Part A: Coupling Reaction
 - Inert Atmosphere: To an oven-dried Schlenk flask, add 2-chlorobenzotrifluoride (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (NaO-t-Bu, 1.4 eq), XantPhos (1.5 mol%), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.0 mol%).

- Solvent Addition: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat 3 times). Add anhydrous toluene via syringe.
- Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-**1-(2-trifluoromethylphenyl)piperazine**.
- Part B: Deprotection
 - Dissolution: Dissolve the purified intermediate from Part A in dichloromethane (DCM).
 - Acidolysis: Add trifluoroacetic acid (TFA, ~10 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
 - Neutralization & Extraction: Dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM (3x).
 - Final Isolation: Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the final product, **1-(2-trifluoromethylphenyl)piperazine**. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

SECTION 2: Pharmacological Profile of 1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP): A Comparative Framework

Disclaimer: The following data pertains exclusively to the meta-isomer (m-TFMPP). It is presented to provide a scientifically-grounded hypothesis for the potential biological targets of

o-TFMPP. The pharmacological profile of the ortho-isomer can only be determined through direct experimentation.

Pharmacodynamics: A Serotonergic Agent

m-TFMPP's primary mechanism of action is centered on the serotonin system.[4] It functions as a non-selective agonist at multiple 5-HT receptor subtypes and also interacts with the serotonin transporter (SERT).[5]

- **Receptor Agonism:** It acts as a full agonist at 5-HT_{1a}, 5-HT_{1e}, and 5-HT_{2C} receptors. At the 5-HT_{2a} receptor, it behaves as a weak partial agonist or antagonist.[5] This mixed profile likely contributes to its complex behavioral effects, which include stimulant-like and anxiogenic properties.[5]
- **Serotonin Release:** m-TFMPP binds to SERT and evokes the release of serotonin, a mechanism it shares with drugs like MDMA.[5] It displays minimal activity on dopamine or norepinephrine transporters.[5]

Receptor Binding Affinity Profile of m-TFMPP

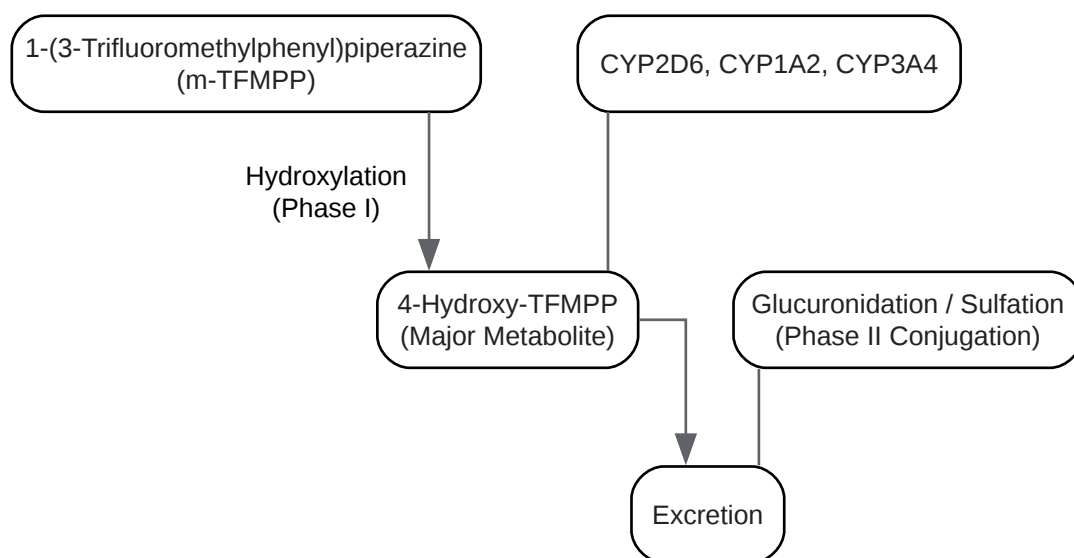
Receptor Target	Binding Affinity (Ki, nM)	Functional Activity	Reference(s)
5-HT _{1a}	288 - 1,950	Full Agonist	[5]
5-HT _{1e}	30 - 132	Full Agonist	[5]
5-HT _{1o}	282	Full Agonist	[5]
5-HT _{2a}	160 - 269	Weak Partial Agonist / Antagonist	[5]
5-HT _{2C}	62	Full Agonist	[5]
SERT	121 (EC ₅₀)	Releaser / Reuptake Inhibitor	[5]

Pharmacokinetics and Metabolism

m-TFMPP undergoes extensive metabolism primarily via cytochrome P450 enzymes.[6]

- **Metabolizing Enzymes:** The main enzymes responsible for its metabolism are CYP2D6, CYP1A2, and CYP3A4.[6]
- **Metabolic Pathways:** The primary metabolic route is hydroxylation of the aromatic ring, followed by Phase II conjugation (glucuronidation or sulfation).[7] Degradation of the piperazine ring also occurs.[7] The major metabolite is 4-hydroxy-TFMPP (4-HO-TFMPP).[1]

Diagram of m-TFMPP Metabolism



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Caption: Primary metabolic pathway of m-TFMPP.

Toxicology and Clinical Effects

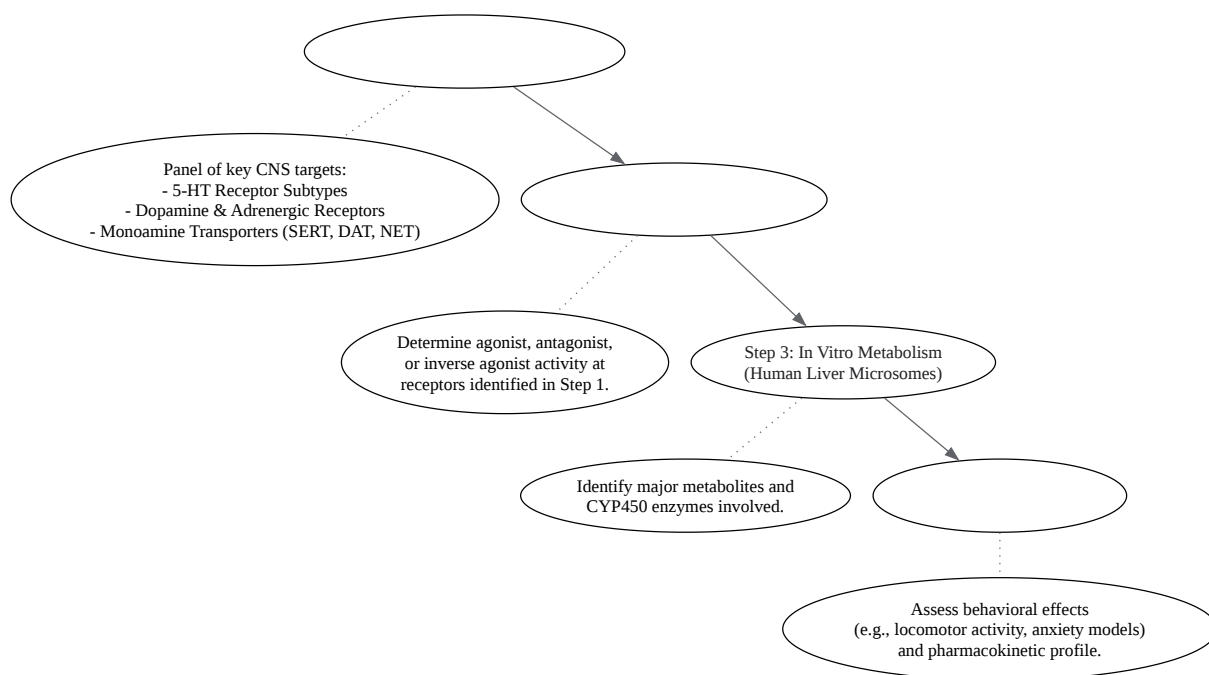
When used recreationally, often in combination with benzylpiperazine (BZP), m-TFMPP can cause a range of adverse effects. Common symptoms include anxiety, headache, nausea, palpitations, and confusion.[4] In some cases, seizures have been reported.[4] In human clinical studies, m-TFMPP alone produced dysphoria and anxiety alongside stimulant-like effects.[5]

SECTION 3: Research Applications and Future Directions

The lack of data for o-TFMPP makes it a valuable tool for probing the SAR of N-arylpiperazines. The steric bulk of the CF₃ group in the ortho position, compared to the meta position, can be expected to significantly alter its receptor binding pose and affinity.

Proposed Experimental Workflow for Pharmacological Characterization

A systematic approach is required to elucidate the pharmacological profile of o-TFMPP. The following workflow provides a logical progression from initial screening to in-depth functional analysis.



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